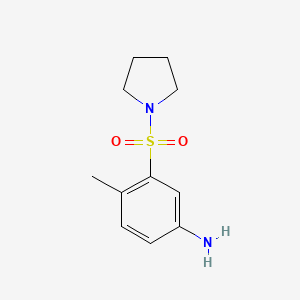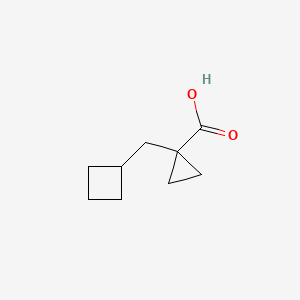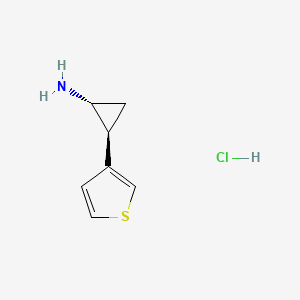
(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, systematic name, common names, and structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including reaction conditions and reagents.Molecular Structure Analysis
This involves analyzing the compound’s structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This involves identifying reactions that the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This involves identifying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Wissenschaftliche Forschungsanwendungen
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated to proceed at room temperature, preserving the enantiomeric purity of the cyclopropane. This methodology has been applied in the enantioselective synthesis of compounds with potential pharmacological applications, illustrating the utility of cyclopropane derivatives in organic synthesis (Lifchits & Charette, 2008).
Biocatalytic Approaches for Anti-thrombotic Agent Synthesis
Biocatalytic routes have been explored for synthesizing cyclopropyl amine (1R,2S)-2, a key building block for the anti-thrombotic agent ticagrelor. Using ketoreductase, amidase, or lipase biocatalysts, high enantiomeric excesses were achieved, showcasing the potential of biocatalysis in the efficient synthesis of pharmacologically important molecules (Hugentobler et al., 2016).
Synthesis of Structurally Diverse Libraries
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been reported to generate a structurally diverse library of compounds. This work highlights the versatility of thiophene derivatives in the synthesis of a wide array of structurally varied compounds, further underlining the significance of cyclopropane and thiophene derivatives in chemical synthesis (Roman, 2013).
Development of Hydrolytic Resolution Processes
An efficient hydrolytic resolution process for preparing (1R,2R)-DFPCPCA from trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolide using an immobilized Candida antarctica lipase B (CALB) showcases the application of enzymatic processes in the synthesis of key intermediates for pharmaceutical compounds. This study exemplifies the role of cyclopropylamine derivatives in the synthesis of ticagrelor, a platelet aggregation antagonist (Wang, Liu, & Tsai, 2019).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Eigenschaften
IUPAC Name |
(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNOVUFYJPWBJR-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CSC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CSC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
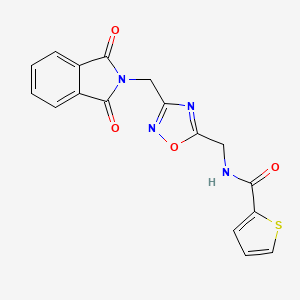

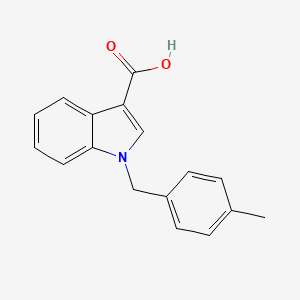
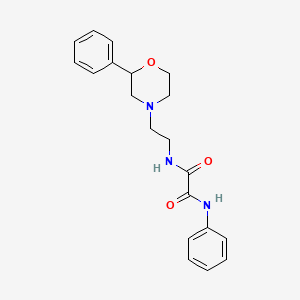
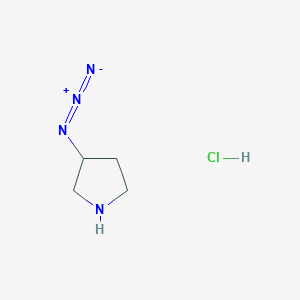
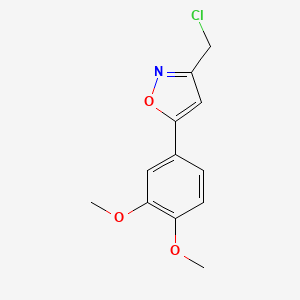
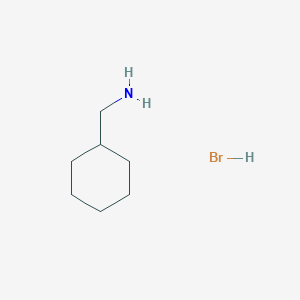
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2770860.png)
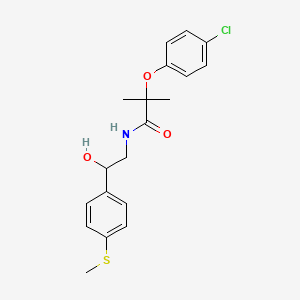
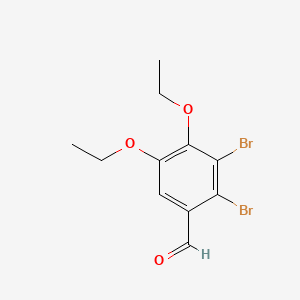
![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)
